

Spectroscopic Data of *Ilex Saponin B2*: A Technical Overview

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Compound of Interest

Compound Name: *Ilexsaponin B2*

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This technical guide provides a comprehensive overview of the spectroscopic data for *Ilex saponin B2*, a triterpenoid saponin isolated from the roots of *Ilex pubescens*. While the specific raw data for *Ilex saponin B2* is located within specialized scientific literature and not publicly available in raw format, this document outlines the expected data structure, general experimental protocols for its acquisition, and the logical workflow for its analysis.

Chemical Structure and Properties

- Chemical Name: *Ilex saponin B2*
- Molecular Formula: C₄₇H₇₆O₁₇
- Molecular Weight: 913.10 g/mol
- CAS Number: 108906-69-0
- Source: Roots of *Ilex pubescens* Hook. et Arn.

Spectroscopic Data Presentation

The structural elucidation of *Ilex saponin B2* relies on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are templates for the structured presentation of this data.

Table 1: Mass Spectrometry Data for Ilex Saponin B2

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Quadrupole
Molecular Ion	Data not publicly available
Key Fragment Ions	Data not publicly available

Table 2: ^1H NMR Spectroscopic Data for Ilex Saponin B2

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aglycone Moiety	Data not publicly available		
Sugar Moieties	Data not publicly available		

Table 3: ^{13}C NMR Spectroscopic Data for Ilex Saponin B2

Position	Chemical Shift (δ) ppm
Aglycone Moiety	Data not publicly available
Sugar Moieties	Data not publicly available

The specific ^1H and ^{13}C NMR chemical shifts, along with mass spectrometry fragmentation data for Ilex saponin B2, have been established in dedicated phytochemical studies. One key publication identifying Ilex saponin B2 is "Two New Triterpene Saponins From the Anti-Inflammatory Saponin Fraction of Ilex Pubescens Root" by Wang et al. (2008).[\[1\]](#) Accessing the full text of this and similar specialized publications is recommended for the detailed spectral assignments.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of triterpenoid saponins from *Ilex* species, based on methodologies reported in relevant literature.^{[2][3][4]}

1. Isolation and Purification of *Ilex* Saponin B2

- Extraction: The dried and powdered roots of *Ilex pubescens* are typically extracted with a polar solvent, such as 70% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin-rich fraction is usually concentrated in the n-butanol extract.
- Chromatography: The n-butanol fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and octadecylsilane (ODS) columns. Elution is performed with gradient solvent systems (e.g., chloroform-methanol-water or methanol-water) to yield purified *Ilex* saponin B2.

2. NMR Spectroscopy

- Sample Preparation: A sample of purified *Ilex* saponin B2 (typically 5-10 mg) is dissolved in a deuterated solvent, such as pyridine-d₅ or methanol-d₄.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition:
 - ¹H NMR: Standard acquisition parameters are used.
 - ¹³C NMR: Proton-decoupled spectra are acquired.
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

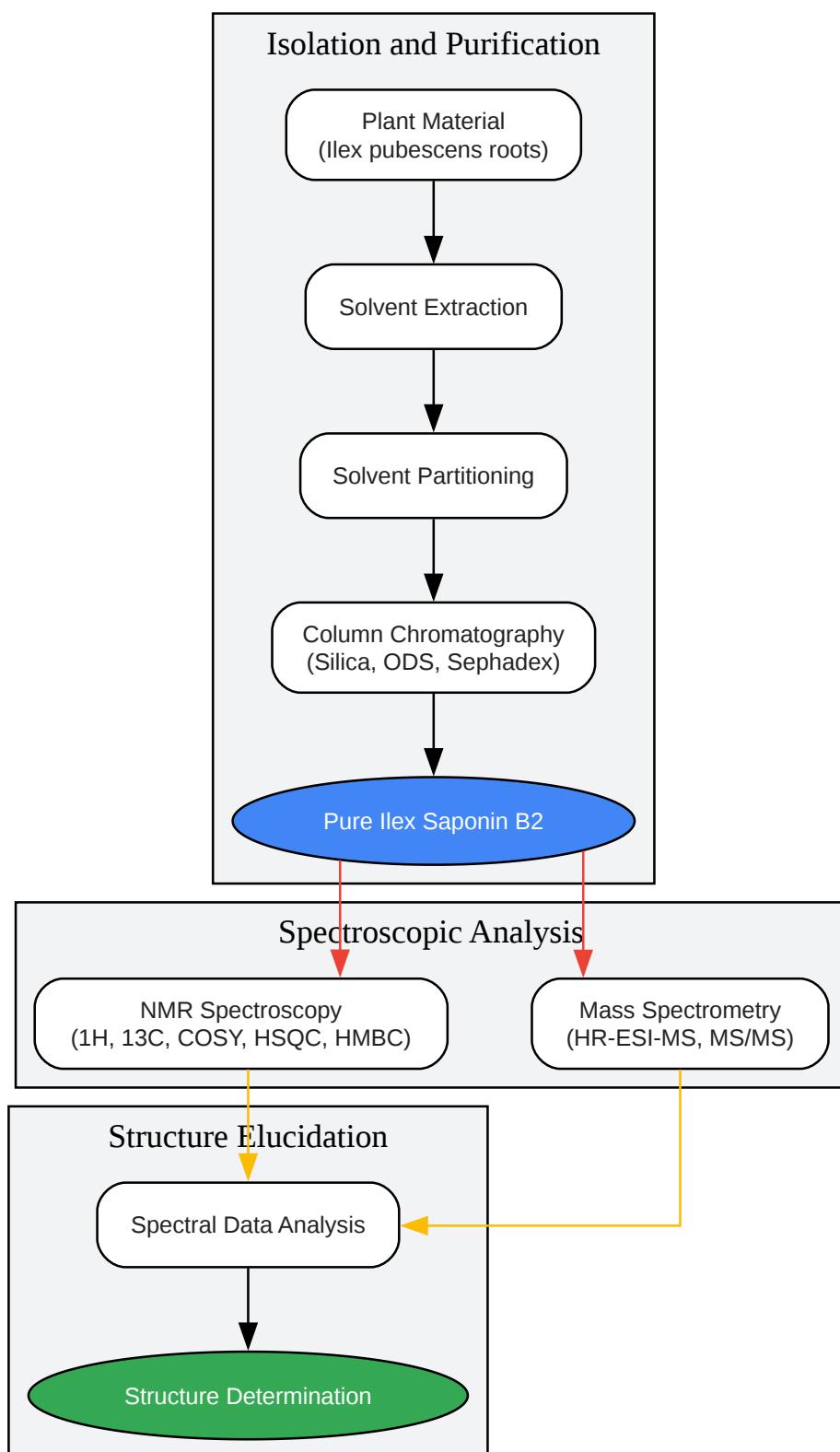
performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure of the saponin.

3. Mass Spectrometry

- Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an ESI source coupled with a TOF or Orbitrap mass analyzer.
- Sample Introduction: The purified saponin is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, providing valuable information about the structure of the aglycone and the sequence of the sugar moieties.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like *Ilex* saponin B2 using spectroscopic methods.

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Workflow for the isolation and spectroscopic analysis of Ilex saponin B2.

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References

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